17-hydroxy-5-methoxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,12(20),13(18),16-hexaene-15,19-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-hydroxy-5-methoxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,12(20),13(18),16-hexaene-15,19-dione is a complex organic compound with a unique pentacyclic structure. This compound is known for its intricate molecular architecture, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-hydroxy-5-methoxy-8-methyl-14-oxa-1-azapentacyclo[107102,708,20013,18]icosa-2(7),3,5,12(20),13(18),16-hexaene-15,19-dione involves multiple steps, each requiring precise reaction conditionsCommon reagents used in these steps include strong acids, bases, and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
17-hydroxy-5-methoxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,12(20),13(18),16-hexaene-15,19-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
17-hydroxy-5-methoxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,12(20),13(18),16-hexaene-15,19-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a model system to study complex organic reactions and mechanisms.
Biology: It serves as a probe to investigate biological pathways and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, particularly in the fields of oncology and neurology.
Mechanism of Action
The mechanism of action of 17-hydroxy-5-methoxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,12(20),13(18),16-hexaene-15,19-dione involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and behavior. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
4,8,14-Trihydroxy-17-methoxy-2-oxatricyclo[13.2.2.1~3,7~]icosa-1(17),3(20),4,6,15,18-hexaen-10-one: This compound shares a similar tricyclic structure but differs in the number and position of hydroxyl and methoxy groups.
Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-methoxy-17-methyl-, acetate: Another structurally related compound with variations in functional groups and ring structures.
Uniqueness
What sets 17-hydroxy-5-methoxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,12(20),13(18),16-hexaene-15,19-dione apart is its unique pentacyclic framework, which provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for studying complex organic reactions and developing new applications in various scientific fields .
Biological Activity
17-Hydroxy-5-methoxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,12(20),13(18),16-hexaene-15,19-dione is a complex organic compound that has garnered interest in the fields of pharmacology and medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of this compound is C19H15NO4 with a molecular weight of approximately 321.3 g/mol. The compound features a unique pentacyclic structure that contributes to its biological activity.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C19H15NO4 |
Molecular Weight | 321.3 g/mol |
LogP | 2.2 |
Topological Polar Surface Area | 59 |
Anticancer Properties
Research has indicated that compounds similar to 17-hydroxy derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
The biological activity of 17-hydroxy-5-methoxy-8-methyl-14-oxa has been attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has been found to interfere with mitotic processes in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death through the activation of intrinsic pathways involving caspases.
- Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce tumor microenvironmental factors that support cancer progression.
Study 1: Antitumor Activity
A study conducted on various tumor cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM over a 48-hour period. The results were quantified using MTT assays which indicated a dose-dependent response.
Study 2: Mechanistic Insights
In another investigation focusing on the apoptotic pathways activated by this compound, flow cytometry analysis revealed an increase in the sub-G1 population in treated cells, suggesting enhanced apoptosis compared to control groups.
Properties
Molecular Formula |
C20H17NO5 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
17-hydroxy-5-methoxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,12(20),13(18),16-hexaene-15,19-dione |
InChI |
InChI=1S/C20H17NO5/c1-20-7-3-4-11-17-16(14(22)9-15(23)26-17)19(24)21(18(11)20)13-6-5-10(25-2)8-12(13)20/h5-6,8-9,22H,3-4,7H2,1-2H3 |
InChI Key |
STGAIJDJYXRWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC3=C1N(C4=C2C=C(C=C4)OC)C(=O)C5=C3OC(=O)C=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.